molecular formula C12H20N2OS B2519238 1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2320663-28-1

1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Cat. No.: B2519238
CAS No.: 2320663-28-1
M. Wt: 240.37
InChI Key: ILLDYOBWNXGVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a useful research compound. Its molecular formula is C12H20N2OS and its molecular weight is 240.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Detection Methods

1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, while not directly studied, can be related to the environmental and detection research of similar compounds. For example, isoproturon, a urea herbicide, has been extensively studied for its environmental impact and detection methods in soil and water. A specific study developed an indirect competitive ELISA for the determination of isoproturon in soil and flour, highlighting the importance of monitoring these compounds to prevent their entry into the food chain (Li Fang-shi, 2007). Furthermore, the detection and identification of isoproturon and its metabolites in field samples after heavy rainfall events underscore the need for effective monitoring techniques to assess the environmental presence of urea herbicides (J. Schuelein et al., 1996).

Chemical Properties and Synthesis

The chemical properties and synthesis of related compounds have been a focus of research, offering insights into the broader applications of this compound. The crystal structure of an unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea provides valuable information on the molecular arrangement and potential interactions of similar urea derivatives (Xiaoping Rao et al., 2010). Additionally, the use of isopropyl alcohol as a 'green' solvent for the preparation of silicone-urea copolymers highlights the versatility and potential applications of isopropyl-based ureas in material science (E. Yilgor et al., 2003).

Biological Activity and Applications

The study of urea and thiourea derivatives has revealed significant biological activities, suggesting potential pharmaceutical and biochemical applications. Substituted phenyl urea and thiourea silatranes were synthesized and evaluated for their anion recognition properties, demonstrating the utility of urea derivatives in molecular recognition and sensor development (Gurjaspreet Singh et al., 2016). Moreover, the action of urea derivatives on bacteria and their combination with penicillin to affect gram-positive and gram-negative bacteria underscore the potential antimicrobial applications of these compounds (L. Weinstein, 1946).

Future Directions

The future directions for the study and application of “1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Thiophene derivatives are of interest to many scientists due to their potential as biologically active compounds .

Mechanism of Action

Properties

IUPAC Name

1-(2-methyl-2-thiophen-3-ylpropyl)-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c1-9(2)14-11(15)13-8-12(3,4)10-5-6-16-7-10/h5-7,9H,8H2,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLDYOBWNXGVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C)(C)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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